2-Chloro-5-nitroanisole

Description

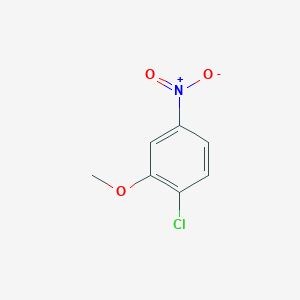

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIJUAWSDBACEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061407 | |

| Record name | 2-Chloro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-36-5 | |

| Record name | 1-Chloro-2-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-methoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001009365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-nitroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4TBP2N4FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 2-Chloro-5-nitroanisole?

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-5-nitroanisole

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and safety information for this compound (CAS No. 1009-36-5). The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is an aromatic organic compound characterized by an anisole (B1667542) ring substituted with both a chlorine atom and a nitro group. It typically appears as a solid at room temperature, with a color ranging from light yellow to brown.[1] This compound serves as a critical intermediate in the synthesis of various fine chemicals, including dyes, pigments, and pharmaceuticals.[2]

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 1-chloro-2-methoxy-4-nitrobenzene | [1][2][3] |

| CAS Number | 1009-36-5 | [2][3][4] |

| Molecular Formula | C₇H₆ClNO₃ | [2][3][4][5] |

| Molecular Weight | 187.58 g/mol | [2][3][4][5] |

| Appearance | Light yellow to brown powder or crystal | [1][2][4] |

| Melting Point | 81-85 °C | [1][6][7][8] |

| Boiling Point | 287.3 °C (Predicted) | [6][7] |

| Density | 1.366 g/cm³ | [4][6][7] |

| Vapor Pressure | 0.00434 mmHg at 25°C | [4] |

| Purity | ≥98.0% | [1][8] |

| InChI | InChI=1S/C7H6ClNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | [2][3] |

| InChI Key | JXIJUAWSDBACEB-UHFFFAOYSA-N | [2][8] |

| Canonical SMILES | COC1=C(C=CC(=C1)--INVALID-LINK--[O-])Cl | [2] |

Spectral Information

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts, integration, and coupling patterns are used to confirm the substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound and to study its fragmentation patterns, which further aids in structural confirmation.[3] The monoisotopic mass is 187.0036207 Da.[3]

-

Infrared (IR) Spectroscopy : IR spectra reveal the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the C-Cl, C-O (ether), and N-O (nitro) bonds, as well as vibrations associated with the aromatic ring.[3]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three main functional components: the chloro group, the nitro group, and the methoxy-substituted benzene (B151609) ring.

-

Nucleophilic Substitution : The chlorine atom attached to the aromatic ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups.[2]

-

Reduction of Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation yields 2-chloro-5-aminoanisole (4-chloro-3-methoxyaniline), a valuable intermediate for further synthesis.[2]

-

Stability : The compound is stable under normal storage conditions.[9] However, it is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[9]

-

Hazardous Decomposition : When heated to decomposition, it may release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[9]

Synthesis Pathways

This compound can be synthesized through several routes. The choice of pathway often depends on the availability of starting materials and desired regioselectivity.

-

Nitration of 2-chloroanisole (B146271) : This involves the nitration of 2-chloroanisole using a mixture of nitric acid and sulfuric acid.[2]

-

Chlorination of 5-nitroanisole : This pathway involves the chlorination of 5-nitroanisole with a suitable chlorinating agent like N-chlorosuccinimide.[2]

-

Sandmeyer Reaction : A versatile method involves the diazotization of 2-methoxy-4-nitroaniline (B147289) (also known as 2-amino-5-nitroanisole). The resulting diazonium salt is then treated with a copper(I) chloride catalyst to introduce the chloro group.[2][10] This radical-nucleophilic aromatic substitution is a reliable route for this transformation.[2]

Caption: Sandmeyer reaction pathway for the synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the safe and effective handling and synthesis of chemical compounds.

Synthesis via Sandmeyer Reaction

This protocol is adapted from a general procedure for the synthesis of aryl chlorides from anilines.[10]

-

Diazotization : Dissolve 2-methoxy-4-nitroaniline (1.25 mmol) in a cooled (0-5°C) aqueous solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise while maintaining the temperature below 5°C to form the diazonium salt intermediate. Stir the mixture for 15-30 minutes.

-

Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Work-up and Purification : The crude product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purify the final product by column chromatography on silica (B1680970) gel, eluting with a hexane/dichloromethane mixture.[10]

-

Confirmation : The identity and purity of the resulting this compound can be confirmed by ¹H NMR and comparison with a known standard.[10]

Determination of Melting Point

-

Sample Preparation : A small amount of the dried, crystalline this compound is packed into a capillary tube.

-

Apparatus : The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement : The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation : The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

-

Hazard Classification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3][11][12]

-

Handling :

-

Storage :

-

First Aid :

-

If Swallowed : Rinse mouth and get medical help.[4]

-

On Skin : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[4][11]

-

In Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][11]

-

References

- 1. This compound|CAS 1009-36-5|High Purity [benchchem.com]

- 2. Buy this compound | 1009-36-5 [smolecule.com]

- 3. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. chembk.com [chembk.com]

- 7. This compound, CAS No. 1009-36-5 - iChemical [ichemical.com]

- 8. This compound | 1009-36-5 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 1009-36-5 [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. chemical-label.com [chemical-label.com]

Molecular structure and weight of 2-Chloro-5-nitroanisole

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 2-Chloro-5-nitroanisole, a key intermediate in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Properties

This compound, with the CAS number 1009-36-5, is an aromatic organic compound.[1][2] Its structure consists of an anisole (B1667542) ring substituted with a chlorine atom and a nitro group.[3] This substitution pattern provides specific reactivity that makes it a valuable intermediate in various synthetic processes.[4]

Molecular Formula: C₇H₆ClNO₃[1][2][3][5][6]

Molecular Weight: 187.58 g/mol [1][3][5]

Synonyms: 1-chloro-2-methoxy-4-nitrobenzene, 2-methoxy-4-nitrochlorobenzene, 4-chloro-3-methoxynitrobenzene[1][3][6]

The molecular structure of this compound is depicted in the following diagram:

References

- 1. This compound, CAS No. 1009-36-5 - iChemical [ichemical.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. Buy this compound | 1009-36-5 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

Physical properties like melting and boiling point of 2-Chloro-5-nitroanisole

An In-depth Technical Guide on the Physical Properties of 2-Chloro-5-nitroanisole

This technical guide provides a comprehensive overview of the physical properties of this compound, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Data Summary

This compound is an organic compound with the molecular formula C₇H₆ClNO₃.[1][2][3] At room temperature, it is a solid.[2] The appearance of the compound is generally described as a yellow crystal, though it may also appear as a brown solid.[4][5][6] A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol [1][2] |

| Melting Point | 81-83 °C[1][4][6] |

| Boiling Point | 287.3 ± 20.0 °C (Predicted)[1][6] |

| Density | 1.366 ± 0.06 g/cm³ (Predicted)[1][6] |

| Flash Point | 127.5 °C[1][4] |

| Vapor Pressure | 0.00434 mmHg at 25 °C[1][4] |

| Refractive Index | 1.559[1][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are provided below. These are generalized procedures standard in organic chemistry laboratories.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.[7] It is a crucial physical property for identifying a compound and assessing its purity.[7] Pure crystalline solids typically melt over a narrow temperature range.[7]

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)[8]

-

Capillary tubes (sealed at one end)[8]

-

Spatula[8]

-

Mortar and pestle[8]

-

Calibrated thermometer[8]

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.[8]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This is repeated until a sample column of 2-3 mm in height is achieved.[8][9]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned so that its bulb is level with the sample.[8]

-

Heating and Observation: The apparatus is heated at a controlled rate. Initially, a faster heating rate can be used to approach the expected melting point. As the temperature nears the anticipated melting range, the heating rate should be reduced to about 1-2 °C per minute to allow for thermal equilibrium.[8]

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.[10][11] This property is useful for identifying and assessing the purity of liquid compounds.[10]

Apparatus:

-

Small test tube or fusion tube[12]

-

Capillary tube (sealed at one end)[12]

-

Thermometer[12]

-

Heating apparatus (e.g., oil bath, aluminum block, or Thiele tube)[12]

-

Stand and clamp[12]

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed into a small test tube or fusion tube.[12]

-

Capillary Tube Placement: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[12]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a heating bath. The thermometer bulb should be positioned close to the test tube.[10]

-

Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will escape, seen as a slow stream of bubbles. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: At this point, the heating is stopped. The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.

References

- 1. chembk.com [chembk.com]

- 2. Buy this compound | 1009-36-5 [smolecule.com]

- 3. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 1009-36-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. ursinus.edu [ursinus.edu]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. byjus.com [byjus.com]

Solubility of 2-Chloro-5-nitroanisole in Common Organic Solvents: A Technical Guide

Abstract: This technical guide addresses the solubility of 2-Chloro-5-nitroanisole (CAS No. 1009-36-5), a key intermediate in various organic syntheses. A thorough review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document summarizes the available qualitative solubility information and provides a detailed experimental protocol for the systematic determination of its solubility using the isothermal equilibrium method coupled with High-Performance Liquid Chromatography (HPLC). This guide is intended to be a valuable resource for researchers, chemists, and drug development professionals who require precise solubility data for process development, purification, and formulation.

Solubility Profile of this compound

This compound is a solid compound with key physicochemical properties listed in various databases[1][2]. While it is widely used as a chemical intermediate, its solubility characteristics are not well-documented quantitatively in public literature[3].

Quantitative Solubility Data

An extensive search of peer-reviewed journals, chemical databases, and safety data sheets has yielded no specific quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction) for this compound in common organic solvents at various temperatures. The absence of this data necessitates experimental determination for applications requiring precise concentration knowledge.

Qualitative Solubility Data

Qualitative information has been reported in several chemical data sheets. This information provides a general understanding of suitable solvent classes for this compound.

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1][4][5][6][7] |

| Ethyl Acetate | Soluble | [1][4][5][6][7] |

Note: The term "soluble" is not quantitatively defined in the source materials and typically indicates that the compound dissolves to a visually appreciable extent. For process design and scale-up, this information is insufficient, and the experimental protocol provided in the subsequent section is recommended.

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted methodology for accurately determining the solubility of a solid compound like this compound in various organic solvents. The protocol is based on the isothermal equilibrium method.

Principle

A supersaturated solution of this compound in the selected solvent is agitated at a constant, controlled temperature for a prolonged period. This allows the system to achieve thermodynamic equilibrium, where the rate of dissolution of the solid equals its rate of precipitation. Once equilibrium is established, the supernatant is sampled, and the concentration of the dissolved solute is measured analytically. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Apparatus and Materials

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker bath or jacketed glass reactor with overhead stirrer, capable of maintaining temperature to ±0.1 °C

-

Calibrated thermometer or temperature probe

-

Syringes (1-10 mL)

-

Syringe filters (0.22 µm or 0.45 µm, made of a material chemically resistant to the solvent, e.g., PTFE)

-

Volumetric flasks (various sizes)

-

Pipettes and general laboratory glassware

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

-

Chemicals:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or higher)

-

HPLC mobile phase components (e.g., acetonitrile (B52724), methanol, purified water)

-

Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in a sealed vial or jacketed reactor. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the sealed container in the thermostatic shaker or reactor. Agitate the mixture at a constant speed and maintain the desired temperature (e.g., 298.15 K) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 12, 24, 36 hours) until the measured concentration remains constant.

-

Sampling and Filtration: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 2 hours while maintaining the constant temperature. Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe (to prevent precipitation upon cooling). Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed vial.

-

Sample Analysis: Accurately weigh the vial containing the filtered sample to determine the mass of the solution. Dilute the sample gravimetrically with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification of this compound.

-

HPLC Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector set to a wavelength where this compound exhibits strong absorbance (e.g., determined by UV scan).

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area versus concentration. The concentration of the unknown sample can then be calculated from its peak area using the calibration curve.

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1009-36-5 [smolecule.com]

- 4. e-biochem.com [e-biochem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | 1009-36-5 [chemicalbook.com]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

Spectroscopic Data and Experimental Protocols for 2-Chloro-5-nitroanisole

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Chloro-5-nitroanisole. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the detailed NMR data in a structured format, presents the experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and experimental workflow.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectroscopic data for this compound (CAS No: 1009-36-5). The IUPAC name for this compound is 1-chloro-2-methoxy-4-nitrobenzene.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-3 | 7.85 | d | 2.7 | 1H |

| H-4 | 7.95 | dd | 8.9, 2.7 | 1H |

| H-6 | 7.15 | d | 8.9 | 1H |

| -OCH₃ | 4.05 | s | - | 3H |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 154.5 |

| C-2 | 119.8 |

| C-3 | 125.4 |

| C-4 | 124.0 |

| C-5 | 141.2 |

| C-6 | 112.1 |

| -OCH₃ | 56.8 |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following section details the general methodology for acquiring ¹H and ¹³C NMR spectra for a solid organic compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure that the solution is free of any solid particles, which can adversely affect the magnetic field homogeneity.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

NMR Data Acquisition

-

Instrumentation: The NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., a 400 MHz instrument).

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30° or 90° pulse is typically used.

-

Acquisition Time: Usually 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for the relaxation of the nuclei.

-

Number of Scans: Typically 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is common.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Decoupling: Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure that all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

-

Peak Picking and Referencing: The chemical shifts of the peaks are determined relative to the internal standard (TMS) or the solvent peak.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR signal assignment and the general workflow of an NMR experiment.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Caption: General experimental workflow for NMR spectroscopy.

An In-depth Technical Guide to the Infrared Spectrum of 2-Chloro-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Chloro-5-nitroanisole. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification and characterization of organic compounds. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for sample analysis, and presents a logical workflow for spectral interpretation.

Data Presentation: Interpreting the Vibrational Landscape

Due to the unavailability of a complete, publicly accessible experimental IR spectrum for this compound, the following table summarizes the expected characteristic infrared absorption bands. These ranges are derived from established literature values for the vibrational modes of the constituent functional groups: an aromatic nitro group, an anisole (B1667542) moiety (aryl ether), a substituted benzene (B151609) ring, and a carbon-chlorine bond.[1]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium to Weak | C-H Stretch | -OCH₃ (Anisole) |

| 1600 - 1585 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch | Nitro Group[1][2] |

| 1500 - 1400 | Medium to Weak | C=C Stretch | Aromatic Ring |

| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | Nitro Group[1][2] |

| 1250 (approx.) | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Anisole)[3] |

| 1040 (approx.) | Medium | Symmetric C-O-C Stretch | Aryl Ether (Anisole)[3] |

| 890 - 835 | Medium | C-N Stretch | C-NO₂[1][4] |

| 850 (approx.) | Medium | NO₂ Bend (Scissoring) | Nitro Group[1] |

| 800 - 600 | Medium to Strong | C-H Out-of-plane Bend | Aromatic Ring |

| 750 - 550 | Medium to Strong | C-Cl Stretch | Aryl Halide |

Experimental Protocols: Acquiring the Infrared Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a common and effective technique for obtaining the infrared spectrum of a solid organic compound like this compound.[5][6][7][8]

Objective: To prepare a solid sample of this compound in a KBr pellet for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

-

This compound (sample)

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle

-

Hydraulic press with a pellet-forming die

-

FTIR spectrometer

-

Spatula

-

Analytical balance

-

Drying oven or desiccator

Procedure:

-

Drying: Ensure the KBr powder is completely dry by heating it in a drying oven and cooling it in a desiccator prior to use. Moisture contamination will lead to broad absorption bands in the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹).[8]

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be in the range of 0.2% to 1% by weight.[8][9]

-

Grinding and Mixing: First, grind the this compound sample in the agate mortar to a very fine powder. This is crucial to reduce light scattering. Then, add the KBr powder to the mortar and gently but thoroughly mix the two components until a homogeneous mixture is obtained.[5][8]

-

Pellet Formation:

-

Carefully assemble the pellet die.

-

Transfer a small amount of the sample-KBr mixture into the die, ensuring an even distribution.

-

Place the die into the hydraulic press.

-

Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes. This allows the KBr to "cold-flow" and form a transparent or translucent pellet.[5]

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mandatory Visualization: Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of an unknown compound, with specific reference to the functional groups present in this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. shimadzu.com [shimadzu.com]

- 8. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 9. eng.uc.edu [eng.uc.edu]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-5-nitroanisole

For Immediate Release

This whitepaper provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-Chloro-5-nitroanisole (C7H6ClNO3), a compound of interest in various chemical and pharmaceutical research domains. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its fragmentation behavior under electron ionization (EI), alongside comprehensive experimental protocols and data presentation.

Core Data Summary

The mass spectrometry data for this compound, acquired via electron ionization, reveals a distinct fragmentation pattern characterized by the initial loss of a methyl radical, followed by the expulsion of carbon monoxide and subsequent cleavage of the nitro and chloro groups. The quantitative data for the major fragment ions are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Proposed Neutral Loss |

| 187/189 | [C7H6ClNO3]+• (Molecular Ion) | 100 | - |

| 172/174 | [C6H3ClNO3]+• | 85 | •CH3 |

| 144/146 | [C5H3ClNO2]+• | 25 | CO |

| 126/128 | [C6H3Cl]+• | 15 | NO2 |

| 98 | [C5H3O2]+ | 30 | Cl |

| 75 | [C6H3]+• | 10 | Cl, NO2 |

Elucidation of the Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion ([C7H6ClNO3]+•) at m/z 187 and 189, with the characteristic 3:1 isotopic ratio for a chlorine-containing compound. The subsequent fragmentation cascade is outlined below and visualized in the accompanying diagram.

A primary and highly favorable fragmentation step is the loss of a methyl radical (•CH3) from the methoxy (B1213986) group, leading to the formation of a stable resonance-stabilized cation at m/z 172/174. This is followed by the elimination of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for phenolic ethers, resulting in the ion at m/z 144/146.

Further fragmentation occurs through two principal pathways: the loss of a nitro group (NO2) to yield the fragment at m/z 126/128, and the cleavage of the carbon-chlorine bond, giving rise to the ion at m/z 98. The peak at m/z 75 corresponds to the benzyne (B1209423) radical cation, formed after the loss of both the chlorine atom and the nitro group.

Experimental Protocols

The mass spectrum of this compound was obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

Gas Chromatography (GC) Conditions:

-

Injection Mode: Splitless

-

Injector Temperature: 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column

-

Oven Temperature Program: Initial temperature of 70°C, held for 1 minute, then ramped to 280°C at 10°C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

Visualization of the Fragmentation Pathway

The logical flow of the fragmentation cascade of this compound is depicted in the following diagram, generated using the DOT language.

Caption: Fragmentation pathway of this compound.

An In-depth Technical Guide to 2-Chloro-5-nitroanisole

This technical guide provides a comprehensive overview of 2-Chloro-5-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Aimed at researchers, scientists, and drug development professionals, this document details its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. This compound is known by its systematic IUPAC name and a variety of synonyms.

The formal IUPAC name for this compound is 1-chloro-2-methoxy-4-nitrobenzene .[3] This name precisely describes the molecular structure, indicating a benzene (B151609) ring substituted with a chlorine atom at position 1, a methoxy (B1213986) group at position 2, and a nitro group at position 4.

In addition to its IUPAC name, the compound is frequently referred to by several synonyms in commercial and scientific literature. These include:

Understanding these different names is crucial for conducting thorough literature searches and for clear communication within the scientific community.

References

Safety, toxicity, and handling information for 2-Chloro-5-nitroanisole

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 2-Chloro-5-nitroanisole

Abstract: This technical guide provides a comprehensive overview of the safety, toxicity, and handling protocols for this compound (CAS No. 1009-36-5). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who may handle this compound. This document consolidates critical data on its physical and chemical properties, hazard classifications, toxicological profile, and emergency procedures. All quantitative data is presented in tabular format for clarity. Furthermore, logical workflows for safe handling and emergency first aid are visualized using process diagrams to ensure adherence to best practices in a laboratory setting.

Chemical Identification and Physical Properties

This compound is an organic compound primarily used as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] It is a solid at room temperature and is characterized by the presence of chloro, nitro, and methoxy (B1213986) functional groups on a benzene (B151609) ring.[1]

| Property | Value | Source(s) |

| CAS Number | 1009-36-5 | [2][3][4] |

| EC Number | 213-768-9 | [2][3][4] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2][3] |

| Molecular Weight | 187.58 g/mol | [1][2][3] |

| IUPAC Name | 1-chloro-2-methoxy-4-nitrobenzene | [1][3] |

| Synonyms | 1-Chloro-2-methoxy-4-nitro-benzene; 2-Methoxy-4-nitrochlorobenzene | [1][2] |

| Appearance | Brown solid | [2] |

| Melting Point | 81-83°C | [5] |

| Boiling Point | 287.3 ± 20.0 °C (Predicted) | [5] |

| Density | 1.366 g/cm³ | [2][5] |

| Vapor Pressure | 0.00434 mmHg at 25°C | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| GHS Classification | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3][4] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][2][3][4][6] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P337+P313: If eye irritation persists: Get medical advice/attention.P501: Dispose of contents/container to an appropriate treatment and disposal facility. | [2][7] |

Toxicological Information

The primary routes of exposure are ingestion, skin contact, and eye contact. While specific quantitative toxicity studies on this compound are not detailed in the reviewed literature, its GHS classification indicates a significant hazard profile.

| Toxicity Endpoint | Classification/Data | Source(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [2][4] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [1] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [1] |

General Toxicology of Aromatic Nitro Compounds: Aromatic nitro compounds as a class are known to pose systemic risks. A primary concern is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[8] Symptoms can include headache, cyanosis (blue discoloration of the skin), cardiac dysrhythmias, and a drop in blood pressure. While this is a known effect for the chemical class, specific studies detailing this mechanism for this compound were not identified.

Experimental Protocols: The available safety data sheets (SDS) provide hazard classifications based on regulatory standards. However, they do not include detailed experimental methodologies (e.g., specific OECD guideline studies for acute toxicity) that were used to derive these classifications.

Signaling Pathways: No specific toxicological signaling pathways for this compound were described in the reviewed literature. Research into the precise molecular mechanisms of its toxicity is required.

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure laboratory safety. This involves a combination of engineering controls, personal protective equipment, and adherence to standard operating procedures.

Engineering Controls

-

Ventilation: Handle the compound in a well-ventilated area. A local exhaust ventilation system or a chemical fume hood is required to control the dispersion of dust.[2][9]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

| PPE Type | Specifications | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [2] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected prior to use. Follow standard EN 374. | [2][10] |

| Skin and Body Protection | Wear a laboratory coat, and fire/flame resistant or impervious clothing to prevent skin contact. | [2][7] |

| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH/MSHA-approved full-face respirator. | [2][7] |

Safe Handling Workflow

Personnel should follow a systematic workflow to ensure safety from preparation through to cleanup and storage.

Caption: Workflow for safely handling this compound in a laboratory setting.

Conditions for Safe Storage

-

Keep containers tightly closed to prevent contamination and leakage.[2][4][7]

-

Store away from incompatible materials and foodstuff containers.[2][9]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. Always seek medical attention following any exposure.

-

General Advice: Consult a physician and show them the Safety Data Sheet.[4]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][7]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice.[2][7]

-

In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][4]

First Aid Decision Tree

Caption: Decision tree for first aid response to this compound exposure.

Accidental Release and Disposal Measures

Accidental Release

In case of a spill, follow these emergency procedures:

-

Evacuate: Evacuate personnel to safe areas and ensure adequate ventilation.[2][4]

-

Personal Protection: Use appropriate personal protective equipment (PPE) during cleanup. Avoid breathing dust and prevent contact with skin and eyes.[2][4]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains, as it may be toxic to aquatic life.[2][7]

-

Cleanup: For solid spills, pick up and arrange disposal without creating dust. Use spark-proof tools. Collect the material in suitable, closed containers for disposal.[2][4]

Waste Disposal

-

Product: Disposal must be conducted by a licensed professional waste disposal service. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2][4]

-

Contaminated Packaging: Dispose of as unused product. Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[2]

-

Environmental Precautions: Discharge into the environment must be avoided. Do not contaminate water, foodstuffs, or sewer systems.[2]

References

- 1. Buy this compound | 1009-36-5 [smolecule.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. chembk.com [chembk.com]

- 6. chemical-label.com [chemical-label.com]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. benchchem.com [benchchem.com]

Potential Biological Activity of 2-Chloro-5-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current understanding of the potential biological activity of 2-Chloro-5-nitroanisole. It is important to note that while this compound is a valuable intermediate in chemical synthesis, direct and extensive studies on its specific biological activities are limited. Much of the data presented herein is based on studies of structurally similar compounds and derivatives, which can provide valuable insights into its potential pharmacological profile. This guide is intended for research and informational purposes only.

Introduction

This compound is a chlorinated nitroaromatic compound primarily recognized as a versatile chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its chemical structure, featuring a methoxy (B1213986) group, a chloro group, and a nitro group on a benzene (B151609) ring, provides a scaffold for the development of various biologically active molecules. While its direct biological effects are not extensively documented, preliminary investigations and studies on its derivatives suggest potential antimicrobial and cytotoxic activities.[1] This technical guide aims to provide an in-depth overview of the potential biological activities of this compound, drawing from available data on the compound and its structural analogs.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₃ | PubChem |

| Molecular Weight | 187.58 g/mol | PubChem |

| Appearance | Light yellow to brown crystalline powder | Sigma-Aldrich |

| Melting Point | 81-83 °C | ChemicalBook |

| CAS Number | 1009-36-5 | PubChem |

Potential Biological Activities

The biological potential of this compound is inferred from studies on its derivatives, which have shown promise in antimicrobial and anticancer applications. The presence of the nitro and chloro groups is often associated with the biological efficacy of these molecules.

Antimicrobial Activity

Derivatives of structurally similar compounds, such as 2-chloro-5-nitrobenzoic acid, have demonstrated notable antibacterial properties.

Table 1: Antimicrobial Activity of a 2-Chloro-5-nitrobenzoic Acid Derivative

| Compound | Bacterial Strain | Inhibition Zone (mm) |

| Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid | Staphylococcus aureus | 27 |

| Escherichia coli | 17 |

Data extracted from a study on 2-chloro-5-nitrobenzoic acid derivatives.

The proposed antimicrobial mechanism for nitroaromatic compounds involves the enzymatic reduction of the nitro group within the bacterial cell. This process generates reactive nitrogen species that can induce oxidative stress, leading to damage of cellular components such as DNA, proteins, and lipids, ultimately inhibiting bacterial growth and viability.

Anticancer Activity

Derivatives containing the 2-chloro-5-nitro-phenyl moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, hybrid molecules of ciminalum (which has a related structure) and thiazolidinone have shown significant anticancer activity.

Table 2: In Vitro Anticancer Activity of a Ciminalum-Thiazolidinone Hybrid Molecule (Compound 2h)

| Cancer Cell Line | GI₅₀ (µM) |

| Leukemia (MOLT-4) | < 0.01 |

| Colon Cancer (SW-620) | < 0.01 |

| CNS Cancer (SF-539) | < 0.01 |

| Melanoma (SK-MEL-5) | < 0.01 |

GI₅₀: Concentration causing 50% growth inhibition. Data from a study on ciminalum-thiazolidinone hybrids.

The anticancer mechanism of action for many nitroaromatic compounds is believed to be related to their ability to act as alkylating agents after reductive activation, particularly in the hypoxic environment of tumors. This can lead to DNA damage and the induction of apoptosis.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the antimicrobial and anticancer activities of compounds like this compound and its derivatives.

Antimicrobial Susceptibility Testing: Disk Diffusion Assay

-

Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: The surface of a Mueller-Hinton agar (B569324) plate is uniformly swabbed with the bacterial suspension.

-

Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A solvent control disk is also prepared.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

Cytotoxicity Assessment: MTT Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Visualizations

Logical Workflow for Biological Activity Screening

Caption: A logical workflow for the initial screening of the biological activity of this compound or its derivatives.

Proposed Antimicrobial Mechanism of Action for Nitroaromatic Compounds

Caption: Hypothesized antimicrobial mechanism of nitroaromatic compounds involving reductive activation within the bacterial cell.

Proposed Anticancer Mechanism of Action for Nitroaromatic Compounds

Caption: A potential anticancer mechanism for nitroaromatic compounds, highlighting their role as hypoxia-activated prodrugs.

Conclusion and Future Directions

While this compound is primarily utilized as a chemical intermediate, the biological activities observed in its derivatives suggest that this core structure may possess untapped therapeutic potential. The presence of the chloro and nitro functional groups appears to be crucial for the observed antimicrobial and anticancer effects of related compounds.

Future research should focus on the direct biological evaluation of this compound to confirm these potential activities. A systematic screening against a panel of bacterial strains and cancer cell lines would provide a clearer understanding of its efficacy and spectrum of activity. Furthermore, the synthesis and evaluation of a library of this compound derivatives could lead to the identification of lead compounds with improved potency and selectivity. Mechanistic studies would also be essential to elucidate the specific signaling pathways modulated by these compounds, paving the way for rational drug design and development.

References

Environmental Persistence of 2-Chloro-5-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitroanisole (CAS No: 1009-36-5), a chlorinated nitroaromatic compound, serves as a key intermediate in the synthesis of various chemicals, including pharmaceuticals and dyes. Its chemical structure, characterized by a substituted benzene (B151609) ring, suggests a degree of environmental persistence. Due to its potential for release into the environment during manufacturing and use, understanding its fate and persistence is crucial for environmental risk assessment and the development of sustainable chemical processes. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence of this compound, drawing upon available data for the compound and its structural analogs.

Chemical and Physical Properties

The environmental behavior of a chemical is largely dictated by its physical and chemical properties. While specific experimental data for this compound is limited, its properties can be inferred from its structure and data available for similar compounds.

| Property | Value | Source/Reference |

| Molecular Formula | C₇H₆ClNO₃ | PubChem |

| Molecular Weight | 187.58 g/mol | PubChem |

| Melting Point | 81-83 °C | ChemicalBook[1] |

| Boiling Point | 110 °C (literature) | ChemicalBook[1] |

| Water Solubility | Low (predicted) | Inferred from structure |

| Vapor Pressure | 0.00434 mmHg at 25°C | ChemicalBook[2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.5 (predicted) | PubChem |

Note: The low water solubility and moderate octanol-water partition coefficient suggest a tendency for this compound to partition into organic matter in soil and sediment, potentially leading to its accumulation in these compartments. Its low vapor pressure indicates that volatilization from water and soil surfaces is not a significant dissipation pathway.

Environmental Fate and Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Direct experimental data on the biodegradation of this compound is scarce in the available scientific literature. However, studies on structurally similar compounds, such as 2-chloro-5-nitrophenol (B15424), provide valuable insights into its potential biotransformation pathways.

Microbial degradation of chlorinated nitroaromatic compounds is known to be challenging due to the presence of electron-withdrawing nitro and chloro groups, which make the aromatic ring less susceptible to oxidative attack by microbial enzymes.[3] However, some specialized microorganisms have been shown to degrade these compounds.

For instance, the bacterium Cupriavidus sp. strain CNP-8 has been shown to utilize 2-chloro-5-nitrophenol as a sole source of carbon and nitrogen.[4] The proposed degradation pathway involves an initial reduction of the nitro group. While this is for a related compound, it provides a plausible initial step for the biodegradation of this compound.

Predicted Biodegradation Pathway:

Based on the degradation of analogous compounds, a putative biodegradation pathway for this compound can be proposed. The initial step likely involves the reduction of the nitro group to a nitroso, hydroxylamino, and subsequently an amino group. This is a common initial step in the microbial degradation of nitroaromatic compounds. Following the reduction of the nitro group, the methoxy (B1213986) group may be cleaved, and the chlorine atom may be removed through hydrolytic or reductive dehalogenation, leading to ring cleavage and eventual mineralization.

Caption: Putative initial steps in the biodegradation of this compound.

Photodegradation

Photodegradation in the environment can be a significant removal mechanism for organic pollutants. This process can occur through direct absorption of sunlight or indirect reaction with photochemically generated reactive species like hydroxyl radicals.

While specific quantum yields for the photodegradation of this compound are not available, nitroaromatic compounds are known to undergo phototransformation. The nitro group can be reduced, or the aromatic ring can be hydroxylated. The presence of a chlorine atom may also influence the photodegradation pathway, potentially leading to dechlorination.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the degradation of organic compounds. The susceptibility of this compound to hydrolysis under typical environmental pH conditions (pH 5-9) is expected to be low. The ether linkage and the carbon-chlorine bond on an aromatic ring are generally stable to hydrolysis under these conditions.

Ecotoxicity

The ecotoxicity of this compound is not well-documented. However, nitroaromatic compounds, as a class, are known to exhibit toxicity to a range of aquatic organisms. Their toxicity is often related to their ability to act as uncouplers of oxidative phosphorylation or to generate reactive oxygen species.

Ecotoxicity Data for Structurally Similar Compounds:

To provide an indication of the potential ecotoxicity of this compound, data for related compounds are presented below. It is important to note that these are for analogue compounds and should be used for preliminary assessment only.

| Organism | Compound | Endpoint | Value (mg/L) | Source/Reference |

| Daphnia magna | 2-Chloro-5-nitroaniline | EC50 (5 min) | 16.9 | Safety Data Sheet[5] |

| Daphnia magna | 2-Chloro-5-nitroaniline | EC50 (15 min) | 18.1 | Safety Data Sheet[5] |

| Daphnia magna | 2-Chloro-5-nitroaniline | EC50 (30 min) | 19.8 | Safety Data Sheet[5] |

Experimental Protocols

Standardized test methods are essential for evaluating the environmental persistence and ecotoxicity of chemicals. The following section outlines relevant experimental protocols that can be applied to this compound.

Biodegradation Testing

OECD Guideline 301: Ready Biodegradability

This guideline provides a set of screening tests to assess the ready biodegradability of organic chemicals in an aerobic aqueous medium. The principle involves incubating the test substance with a microbial inoculum (e.g., from activated sludge) and measuring the extent of biodegradation over 28 days by monitoring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

Caption: Workflow for OECD 301 Ready Biodegradability Test.

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline is used to determine the rate and route of degradation of a chemical in soil under aerobic and/or anaerobic conditions. The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to soil samples, which are then incubated under controlled conditions. At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The evolution of ¹⁴CO₂ is also monitored to assess mineralization.

Analytical Methods

The detection and quantification of this compound in environmental matrices require sensitive and specific analytical methods.

EPA Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)

This method is suitable for the analysis of a wide range of semivolatile organic compounds in various matrices, including water and soil. The general workflow is as follows:

-

Extraction:

-

Water: Liquid-liquid extraction or solid-phase extraction (SPE).

-

Soil/Sediment: Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction.

-

-

Concentration: The extract is concentrated to a smaller volume.

-

Analysis: The concentrated extract is injected into a gas chromatograph (GC) for separation, followed by detection and identification using a mass spectrometer (MS).

Caption: General workflow for the analysis of this compound.

Conclusion and Future Research

The available data, largely inferred from structurally similar compounds, suggest that this compound is likely to be persistent in the environment. Its low volatility and moderate lipophilicity indicate a potential for accumulation in soil and sediment. While biodegradation is a possible degradation pathway, it is expected to be slow.

To provide a more definitive assessment of the environmental risk posed by this compound, further research is needed in the following areas:

-

Quantitative Persistence Studies: Determination of the half-life of this compound in soil and water under various environmentally relevant conditions (e.g., different soil types, temperatures, and microbial activities).

-

Photodegradation Studies: Measurement of the quantum yield and identification of the photoproducts of this compound to assess the importance of this degradation pathway.

-

Biodegradation Studies: Isolation and characterization of microbial strains capable of degrading this compound and elucidation of the specific metabolic pathways and enzymes involved.

-

Ecotoxicity Testing: Generation of acute and chronic ecotoxicity data for this compound using standard indicator species (e.g., fish, Daphnia magna, and algae) to accurately characterize its environmental hazard.

A comprehensive understanding of the environmental persistence of this compound will enable more accurate risk assessments and inform the development of strategies to mitigate its potential environmental impact.

References

- 1. dl.astm.org [dl.astm.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. s4science.at [s4science.at]

- 4. Eco-toxicity of Three Nitroaromatics Pollutants to Freshwater Fish Exposed to Controlled Conditions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. Quantitative structure-activity relationships of nitroaromatics toxicity to the algae (Scenedesmus obliguus) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Key Hazards and GHS Classifications for 2-Chloro-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key hazards and Globally Harmonized System (GHS) classifications for 2-Chloro-5-nitroanisole. The information is intended to support safe handling, risk assessment, and regulatory compliance in research and development settings.

Chemical Identification and Physical Properties

This compound is an aromatic organic compound with the chemical formula C₇H₆ClNO₃.[1][2] It is a solid at room temperature and is used as an intermediate in various chemical syntheses.[1]

| Property | Value | Source |

| Molecular Weight | 187.58 g/mol | [2][3] |

| Appearance | Brown or white solid/yellow crystalline powder | [4] |

| Melting Point | 81-85 °C | [5] |

| Boiling Point | 110 °C (lit.) | [4] |

| Density | 1.366 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4] |

| Vapor Pressure | 0.00434 mmHg at 25°C | [4] |

GHS Hazard Classification

This compound is classified under the GHS with the following hazards:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

Precautionary Statements (selection): [4][6]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Hazards

Acute Oral Toxicity

Skin Irritation

This compound is classified as a skin irritant (Category 2).[6] This classification is based on its potential to cause reversible inflammatory changes to the skin upon contact.

Eye Irritation

The compound is classified as causing serious eye irritation (Category 2).[6] This indicates that contact with the eyes can lead to significant, but reversible, damage.

Experimental Protocols for Hazard Identification

The GHS classifications are typically determined based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Test Animals: Typically rats, one species, adult, young, healthy.

-

Procedure:

-

Animals are fasted prior to administration.

-

The test substance is administered in a single dose by gavage.

-

Several dose groups are used with a sufficient number of animals per group.

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.

-

Test Animals: Typically albino rabbits.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small area of skin under a gauze patch.

-

The patch is left in place for a specified period (e.g., 4 hours).

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

-

Endpoint: The severity of the skin reactions is scored and averaged. The classification is based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

-

Test Animals: Typically albino rabbits.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye.

-

The other eye serves as an untreated control.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

-

Endpoint: The severity of the ocular lesions is scored. The classification is based on the severity and reversibility of the observed effects.

Potential Mechanism of Toxicity

The toxicity of nitroaromatic compounds, including this compound, is often linked to the metabolic reduction of the nitro group. This process can generate reactive intermediates that lead to cellular damage through oxidative stress.

Caption: Proposed metabolic activation and oxidative stress pathway for this compound.

Summary and Recommendations

This compound presents moderate acute oral toxicity and is a skin and eye irritant. Researchers, scientists, and drug development professionals must handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated area, such as a chemical fume hood. In case of exposure, follow the precautionary statements outlined in the GHS classification. For waste disposal, adhere to local and national regulations for hazardous chemical waste. A thorough understanding of these hazards is essential for maintaining a safe laboratory environment.

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 2-Chloro-5-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-chloro-5-nitroanisole from 2-chloroanisole (B146271) via electrophilic aromatic substitution. The synthesis involves the nitration of 2-chloroanisole using a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. This methodology is a common and effective route to obtaining the desired product, which is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This application note includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a visual workflow of the synthesis process.

Introduction